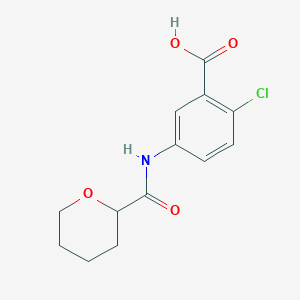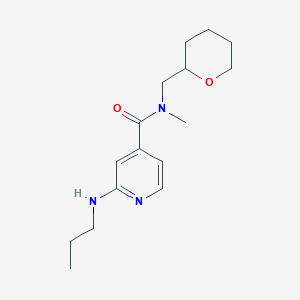
2-Chloro-5-(oxane-2-carbonylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(oxane-2-carbonylamino)benzoic acid, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research for its ability to activate peroxisome proliferator-activated receptors (PPARs) and its potential therapeutic applications in treating metabolic disorders.
Wirkmechanismus
Clofibric acid activates PPARs by binding to their ligand-binding domain. This leads to a conformational change in the receptor, which allows it to bind to DNA and regulate gene expression. The genes regulated by PPARs are involved in various metabolic pathways, including fatty acid oxidation, glucose metabolism, and inflammation.
Biochemical and physiological effects:
Clofibric acid has been shown to have a number of biochemical and physiological effects. These include:
- Reduction in triglyceride and cholesterol levels
- Improvement in insulin sensitivity
- Reduction in inflammation
- Stimulation of fatty acid oxidation
- Regulation of glucose metabolism
- Modulation of immune response
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid in lab experiments is its ability to activate PPARs, which makes it a useful tool for studying the metabolic pathways regulated by these receptors. However, one limitation is that it can also activate other nuclear receptors, which can complicate the interpretation of results. Another limitation is that 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid is not specific to any one PPAR isoform, so it can activate all three isoforms (PPARα, PPARβ/δ, and PPARγ).
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid. Some possible areas of investigation include:
- Developing more specific PPAR activators that target individual isoforms
- Investigating the potential therapeutic applications of 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid in treating metabolic disorders
- Studying the effects of 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid on other metabolic pathways, such as autophagy and mitochondrial function
- Exploring the potential of 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid as a tool for studying the role of PPARs in cancer and other diseases.
Conclusion:
In conclusion, 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid, or 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid, is a chemical compound that has a wide range of scientific research applications. It is a PPAR activator that has potential therapeutic applications in treating metabolic disorders. Its mechanism of action involves the regulation of gene expression in metabolic pathways, and it has been shown to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also many future directions for research on 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid that could lead to new insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid involves the reaction of 2-chlorobenzoic acid with oxalyl chloride to form the acid chloride intermediate. This intermediate is then reacted with 2-oxazolidone to form the final product, 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid. The reaction mechanism involves the formation of an amide bond between the acid chloride and the oxazolidone ring.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(oxane-2-carbonylamino)benzoic acid is widely used in scientific research as a PPAR activator. PPARs are transcription factors that regulate the expression of genes involved in lipid and glucose metabolism. Activation of PPARs by 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid has been shown to reduce triglyceride and cholesterol levels, improve insulin sensitivity, and reduce inflammation. Clofibric acid has also been shown to have potential therapeutic applications in treating metabolic disorders such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease.
Eigenschaften
IUPAC Name |
2-chloro-5-(oxane-2-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c14-10-5-4-8(7-9(10)13(17)18)15-12(16)11-3-1-2-6-19-11/h4-5,7,11H,1-3,6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFJRYLMAMQJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(oxane-2-carbonylamino)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6E)-6-[(3-nitrophenyl)methylidene]-4,5-dihydrocyclopenta[c]pyrazol-1-yl]benzoic acid](/img/structure/B7554897.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)
![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)


![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)

![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)


![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)